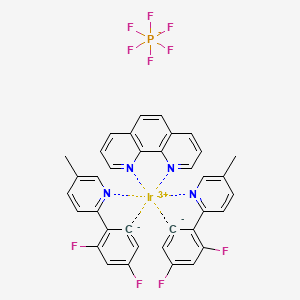![molecular formula C14H10F2O2 B13897989 3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)
3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where the biphenyl core is substituted with two fluorine atoms at the 3 and 5 positions, a methyl group at the 4’ position, and a carboxylic acid group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Methylation: The methyl group is introduced at the 4’ position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the 4 position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4’-propyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-4’-ethyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-sulfonic acid
Uniqueness
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a carboxylic acid group makes it a versatile compound for various applications, offering a balance of reactivity and stability.
属性
分子式 |
C14H10F2O2 |
|---|---|
分子量 |
248.22 g/mol |
IUPAC 名称 |
2,6-difluoro-4-(4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-4-9(5-3-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18) |
InChI 键 |
RMQHDAWDYZZTOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


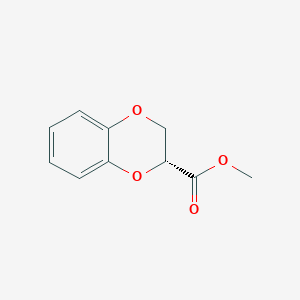
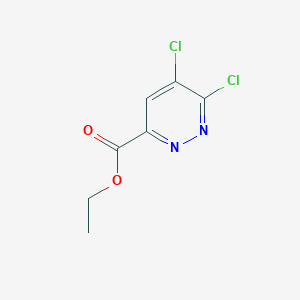
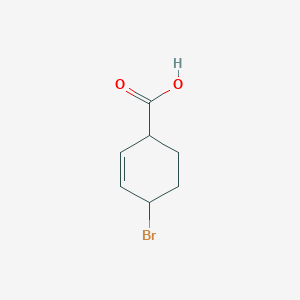

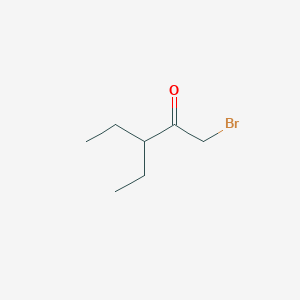
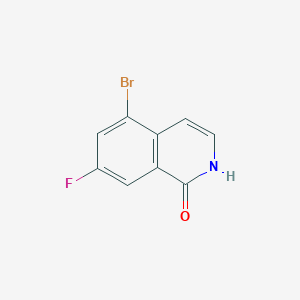
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
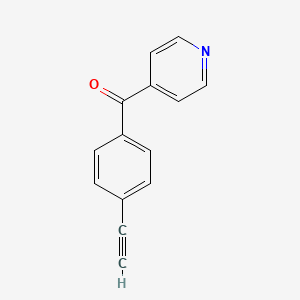
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
